molecular formula C14H26N2O4 B1612483 (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester CAS No. 480449-84-1

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

Cat. No. B1612483
M. Wt: 286.37 g/mol
InChI Key: STWAQGKVYHZJCJ-GARJFASQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester, also known as Boc-amino-cyclohexane-carboxylic acid ethyl ester, is a chemical compound composed of a cyclohexane ring with two carboxylic acid moieties and an amino group. It is a versatile compound that has a wide range of applications in organic synthesis and biochemistry. Boc-amino-cyclohexane-carboxylic acid ethyl ester has been used in the synthesis of various compounds, including peptides, amino acids, and small molecules. In addition, it has been used as a chiral auxiliary in asymmetric synthesis and as a reagent in peptide cyclization.

Scientific research applications

Synthesis and Chemical Properties

  • Ring-Closing Metathesis in Synthesis: This compound is involved in the ring-closing metathesis-based synthesis of complex molecules like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. This process benefits from the use of L-serine as a starting material, offering an alternative to (-)-shikimic acid or (-)-quinic acid, commonly used in such syntheses. The approach involves key steps like ring-closing metathesis and diastereoselective Grignard reactions, with two-dimensional NMR studies confirming the absolute configurations of the key intermediates (Cong & Yao, 2006).

  • Biocatalytic Asymmetric Synthesis: The compound plays a crucial role in the biocatalytic asymmetric synthesis of key chiral intermediates in the creation of hepatitis C virus (HCV) NS3/4A protease inhibitors. In a study, bacterial strains like Sphingomonas aquatilis were isolated and screened for esterase activity, successfully used for the asymmetric synthesis of vinyl-ACCA, a derivative of the compound (Zhu et al., 2018).

  • Polyester Synthesis: This compound contributes to the development of hydrophilic aliphatic polyesters. The synthesis involves generating cyclic esters containing protected functional groups (hydroxyl, bishydroxyl, amino, and carboxyl), crucial in the creation of new materials with diverse applications (Trollsås et al., 2000).

  • Synthesis of β-Oligopeptides: The compound is utilized in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, contributing to the understanding of peptide structures and their potential applications in drug development (Abele, Seiler, & Seebach, 1999).

  • Synthesis of Amino Acid Derivatives: The compound aids in the enantioselective synthesis of amino acids like trans-2-aminocyclohexanecarboxylic acid, a critical building block for helical β-peptides. This synthesis leverages simple procedures involving cyclization, amide formation, and Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).

Application in Material Science

  • Degradable Polycationic Materials: The compound is instrumental in the development of degradable polycationic materials with tunable charge densities and hydrophilicities. Its derivatives serve as monomers in the polymerization processes to create materials with potential biomedical applications (Thomas, Lipscomb, & Mahanthappa, 2012).

  • Bifunctional Macrocycles Synthesis: It is used in the synthesis of bifunctional macrocyclic tetraamines, leading to the development of poly(amino carboxylate) chelating agents. Such agents have significant implications in the field of bioconjugate chemistry, particularly in medical imaging and drug delivery systems (McMurry, Brechbiel, Kumar, & Gansow, 1992).

  • Synthesis of Heterocyclic Compounds: Involvement in the synthesis of heterocyclic compounds using ethenetricarboxylic acid diesters, contributing to the development of morpholine-derived heterocycles, a class of compounds with extensive applications in pharmaceuticals (Yamazaki, Iwata, & Fukushima, 2009).

properties

IUPAC Name

ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWAQGKVYHZJCJ-GARJFASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580997
Record name Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

CAS RN

480449-84-1
Record name Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Racemate-ethyl 4-azido-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (14.0 g, 66 mmol) and 5% palladium on carbon (50% wet, 1.0 g) in ethyl acetate (100 mL) was stirred at room temperature overnight at a hydrogen pressure of ˜1 atm. After the reaction mixture was filtered, the filtrate was concentrated. The resulting oily residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜1:1) to thereby give the title compound (2.0 g, 59%) as a yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
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(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
Reactant of Route 3
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
Reactant of Route 4
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(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
Reactant of Route 5
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
Reactant of Route 6
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

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